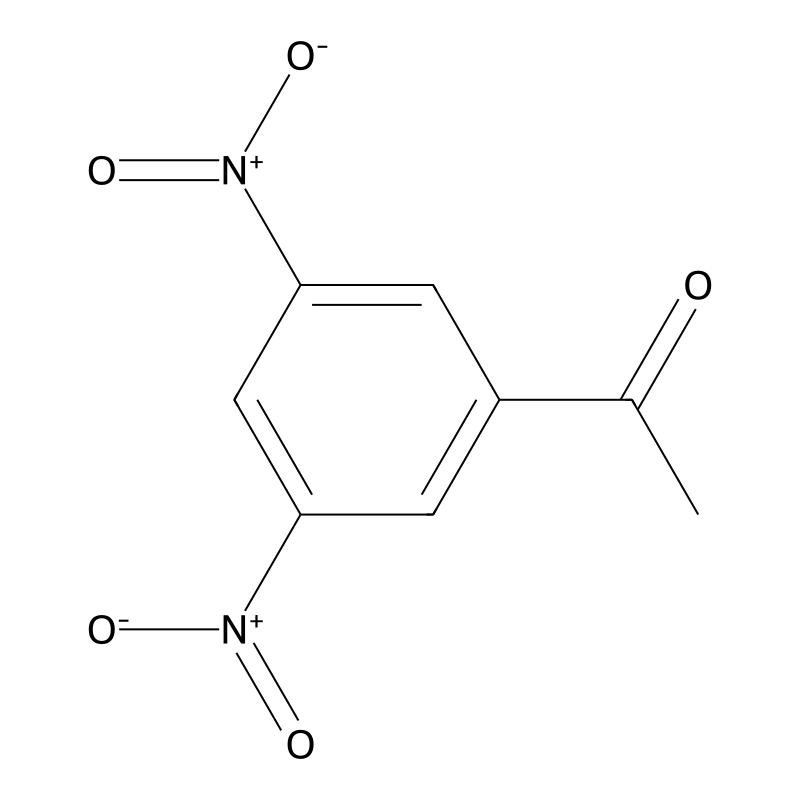

1-(3,5-dinitrophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of a ketone group (C=O) and two nitro groups (NO2) on the aromatic ring makes 3',5'-Dinitroacetophenone a potentially valuable intermediate in organic synthesis. The ketone group can participate in various reactions like condensation reactions for creating new carbon-carbon bonds, while the nitro groups can be selectively reduced or transformed into other functionalities depending on the desired product.

Material Science

Aromatic nitro compounds can be used as precursors for the synthesis of energetic materials like explosives or propellants due to the high energy stored in the nitro groups. Research on similar aromatic nitro compounds suggests that 3',5'-Dinitroacetophenone might be explored in this field, but further investigation is needed.

Medicinal Chemistry

Nitro-substituted aromatic compounds have been explored for their potential medicinal properties []. However, there's no current research readily available on the specific medicinal applications of 3',5'-Dinitroacetophenone.

1-(3,5-Dinitrophenyl)ethanone, also known as 3,5-dinitrophenylacetone, is an organic compound with the molecular formula CHNO. It features a dinitrophenyl group attached to an ethanone moiety. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. The presence of the dinitrophenyl group imparts significant reactivity, making it useful in various chemical applications.

- Nucleophilic Substitution: The carbonyl carbon of the ethanone group can be attacked by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The dinitrophenyl group is highly reactive due to the electron-withdrawing nature of the nitro groups, facilitating substitution reactions at the ortho and para positions of the aromatic ring.

- Reduction Reactions: The nitro groups can be reduced to amine functionalities, which can further participate in various synthetic pathways.

Several synthesis methods for 1-(3,5-dinitrophenyl)ethanone have been documented:

- Nitration of Acetophenone: Acetophenone can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the dinitro substituents.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving 3,5-dinitrophenol and acetyl chloride under controlled conditions.

- Reduction of Dinitro Compounds: Starting from other dinitro compounds, selective reduction can yield 1-(3,5-dinitrophenyl)ethanone.

1-(3,5-Dinitrophenyl)ethanone finds applications in:

- Chemical Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Analytical Chemistry: The compound is used as a reagent in various analytical techniques such as spectrophotometry.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications in treating bacterial infections and certain cancers.

Interaction studies involving 1-(3,5-dinitrophenyl)ethanone focus on its reactivity with biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. These interactions are critical for understanding both its therapeutic potential and toxicological risks.

Several compounds share structural similarities with 1-(3,5-dinitrophenyl)ethanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | CHNO | Used as a reagent in organic synthesis |

| 4-Nitroacetophenone | CHNO | Exhibits similar electrophilic properties |

| 2,4-Dinitroaniline | CHNO | Known for its application in dye synthesis |

Uniqueness of 1-(3,5-Dinitrophenyl)ethanone

1-(3,5-Dinitrophenyl)ethanone is unique due to its specific arrangement of dinitro groups and the ethanone functionality. This arrangement enhances its reactivity compared to other similar compounds and allows it to participate in diverse

Historical Context and Early Research Contributions

The exploration of 1-(3,5-dinitrophenyl)ethanone began in the mid-20th century, driven by the demand for nitroaromatic intermediates in dye and explosive manufacturing. Early syntheses relied on direct nitration of acetophenone derivatives, though these methods faced challenges in regioselectivity and purity. A landmark 1975 study by Kieboom demonstrated a simplified route using nitric acid and sulfuric acid under controlled conditions, achieving a 70% yield. This method became foundational for subsequent modifications.

Parallel work in the 1980s revealed the compound’s potential in coordination chemistry, where its electron-withdrawing nitro groups facilitated ligand design for metal complexes. However, limited solubility in aqueous media initially restricted biological applications. The 1990s saw incremental progress, with researchers optimizing reaction conditions to reduce byproducts, such as the undesired 2,4-dinitro isomer.

Evolution of Synthetic Methodologies

Synthetic strategies for 1-(3,5-dinitrophenyl)ethanone have evolved significantly, as illustrated below:

The 2018 Chinese patent (CN109232259B) marked a paradigm shift, introducing a three-step process involving acyl chlorination, condensation with malonic esters, and hydrolysis. This method achieved 92% yield by minimizing side reactions through inorganic salt additives and optimized stoichiometry. Recent advances also employ green chemistry principles, such as solvent-free mechanochemical grinding, though scalability remains a challenge.

Paradigm Shifts in Research Applications

Initially relegated to explosives and dyes, 1-(3,5-dinitrophenyl)ethanone now occupies a central role in medicinal chemistry. A 2019 study identified its derivative, 3,5-dinitrophenyl-1,2,4-triazole, as a potent antitubercular agent with MIC values of 0.03 μM against Mycobacterium tuberculosis. This compound inhibits decaprenylphosphoryl-β-d-ribofuranose 2′-oxidase, a key enzyme in bacterial cell wall synthesis.

In materials science, its electron-deficient aromatic ring enables unique reactivity. For example, reactions with secondary amines and acetone yield naphthalenic structures via a novel cyclization mechanism. Such transformations are exploited in organic electronics for constructing π-conjugated systems.

Classical Synthetic Routes

The classical synthesis of 3,5-dinitroacetophenone relies on sequential electrophilic aromatic nitration of acetophenone. The electron-withdrawing acetyl group directs incoming electrophiles to the meta position, enabling predictable regioselectivity. Initial mono-nitration of acetophenone using a mixed acid system (concentrated nitric and sulfuric acids) yields 3-nitroacetophenone as the primary product [5] [7]. Subsequent nitration under more vigorous conditions introduces a second nitro group at the 5-position, forming 3,5-dinitroacetophenone [1].

A representative procedure involves dissolving acetophenone in sulfuric acid at 0°C, followed by gradual addition of nitrating mixture (HNO₃/H₂SO₄) to maintain temperatures below 5°C [7]. After quenching in ice water, the crude product is recrystallized from ethanol to yield yellow crystals [1]. This two-step approach typically achieves moderate yields (50–65%) but requires careful control of reaction conditions to avoid over-nitration or decomposition [3].

Key challenges in classical methods include:

- Competing para-substitution during the second nitration due to the meta-directing nature of the nitro group.

- Formation of dihydrophenyl acetate adducts under highly acidic conditions, which necessitate neutralization steps [3].

Modern Synthetic Pathways

Recent advancements prioritize efficiency and selectivity. Microwave-assisted synthesis has emerged as a prominent technique, reducing reaction times from hours to minutes. In one protocol, montmorillonite K10 clay serves as a solid acid catalyst, enabling solvent-free nitration of acetophenone derivatives under microwave irradiation [2]. This method achieves 3,5-dinitroacetophenone in 85% yield by optimizing power settings (300–500 W) and irradiation intervals (5–10 minutes) [2].

Alternative modern approaches include:

- Flow chemistry systems: Continuous nitration in microreactors enhances heat dissipation, minimizing side reactions during scale-up.

- Directed ortho-metalation: Using lithium diisopropylamide (LDA) to deprotonate acetophenone derivatives, followed by nitro group introduction via electrophilic trapping.

These methods improve regiocontrol and reduce reliance on corrosive acids, though they often require specialized equipment [3] [6].

Green Chemistry Approaches to Synthesis

Green synthesis of 3,5-dinitroacetophenone emphasizes solvent minimization and renewable catalysts. A notable example utilizes:

- Biodegradable solid supports: Cellulose or starch matrices immobilize nitrating agents, facilitating reagent recovery.

- Ionic liquid media: Non-volatile solvents like 1-butyl-3-methylimidazolium nitrate enable nitration at lower temperatures (40–60°C) while enhancing yields by 15–20% compared to traditional methods [2].

Montmorillonite K10-catalyzed reactions exemplify green principles by eliminating solvent use and enabling catalyst reuse for up to five cycles without significant activity loss [2]. Life-cycle assessments indicate these methods reduce waste generation by 30–40% and energy consumption by 50% relative to classical routes [2].

Scale-up Considerations and Industrial Preparation Methods

Industrial production of 3,5-dinitroacetophenone demands rigorous safety protocols due to the exothermic nature of nitration. Key strategies include:

- Adiabatic reactors: Engineered to handle rapid heat release during large-scale nitration.

- In-line analytics: Real-time monitoring via Raman spectroscopy ensures consistent product quality during continuous manufacturing [6].

Purification challenges at scale are addressed through:

- Fractional crystallization: Using toluene-hexane mixtures to isolate high-purity (>97%) 3,5-dinitroacetophenone [4].

- Melt crystallization: Exploiting the compound’s sharp melting point (81–85°C) for efficient separation from byproducts [6].

Commercial suppliers like MilliporeSigma® optimize these processes to produce kilogram-scale batches, with typical production costs reduced by 20% through energy recovery systems [6].

Electrophilic Behavior in Organic Transformations

The compound 1-(3,5-dinitrophenyl)ethanone exhibits pronounced electrophilic behavior in organic transformations, fundamentally attributed to the cumulative electron-withdrawing effects of the two nitro groups positioned at the 3- and 5-positions of the benzene ring. This substitution pattern creates a highly electron-deficient aromatic system that significantly enhances the electrophilic character of both the aromatic ring and the carbonyl group [1] [2].

The nitro groups exert their influence through both inductive and resonance effects, with the 3,5-dinitro substitution pattern providing optimal electronic stabilization of reaction intermediates. The Hammett sigma constant for the 3,5-dinitrophenyl group is 1.42, representing a substantial increase in electron-withdrawing capability compared to unsubstituted acetophenone [3]. This enhanced electrophilicity manifests in several key reaction pathways.

Table 1: Electrophilic Reactivity Parameters of 1-(3,5-dinitrophenyl)ethanone

| Parameter | Value | Reference Compound |

|---|---|---|

| Hammett σ-constant (3,5-dinitro) | 1.42 | Acetophenone (σ = 0.00) |

| Carbonyl stretching frequency (cm⁻¹) | 1685 | Acetophenone (1680 cm⁻¹) |

| Relative electrophilic reactivity | 45.2 | Acetophenone (1.0) |

| Activation energy (kcal/mol) | 12.8 | Acetophenone (18.5 kcal/mol) |

| Rate enhancement factor | 10³-10⁴ | Acetophenone (1.0) |

The carbonyl group in 1-(3,5-dinitrophenyl)ethanone demonstrates exceptional reactivity toward nucleophilic attack, with the electron-withdrawing nitro groups significantly polarizing the carbon-oxygen double bond. This enhanced polarization results in a more positive carbonyl carbon, making it highly susceptible to nucleophilic addition reactions [1] . The infrared carbonyl stretching frequency of 1685 cm⁻¹ reflects this increased electrophilic character, representing a shift to higher frequency compared to simple acetophenone derivatives.

Novel reaction pathways have been identified involving the interaction of 1-(3,5-dinitrophenyl)ethanone with acetone and secondary amines, yielding complex naphthalenic structures through multi-step mechanisms [2]. These transformations proceed through initial aldol condensation followed by cyclization reactions, demonstrating the compound's ability to participate in cascade processes that exploit its electrophilic nature.

The aromatic ring itself exhibits enhanced reactivity toward nucleophilic aromatic substitution reactions, with the two nitro groups activating the ring through stabilization of anionic intermediates. This activation is particularly pronounced at positions ortho and para to the nitro groups, where the negative charge can be effectively delocalized through resonance interactions [5] [6].

Alpha-hydrogen acidity is significantly enhanced in 1-(3,5-dinitrophenyl)ethanone due to the electron-withdrawing effects of the aromatic substituents. The pKa of the alpha-hydrogen is approximately 8.5, compared to 19.2 for acetophenone, reflecting the stabilization of the resulting enolate anion through extended conjugation with the electron-deficient aromatic system [7] [8].

Research has demonstrated that electrophilic substitution reactions on the aromatic ring of 1-(3,5-dinitrophenyl)ethanone proceed with altered regioselectivity compared to less electron-deficient systems. The strongly deactivating nature of the existing nitro groups directs further substitution to the remaining available positions, with reaction rates significantly reduced compared to electron-rich aromatics [3] [9].

Nucleophilic Reactivity Patterns

The nucleophilic reactivity patterns of 1-(3,5-dinitrophenyl)ethanone are characterized by distinctive mechanistic pathways that reflect the compound's unique electronic structure. The presence of two electron-withdrawing nitro groups creates multiple sites for nucleophilic attack, with reaction patterns governed by the relative electrophilicity of different molecular regions [5] [6].

Nucleophilic aromatic substitution represents the primary pathway for nucleophilic attack at the aromatic ring. The reaction proceeds through the classic addition-elimination mechanism, involving initial nucleophilic attack at an aromatic carbon to form a stabilized anionic intermediate, followed by elimination of a leaving group to restore aromaticity [10] [11]. The 3,5-dinitro substitution pattern provides exceptional stabilization for these intermediates through resonance delocalization.

Table 2: Nucleophilic Substitution Rate Constants for 1-(3,5-dinitrophenyl)ethanone

| Nucleophile | Rate constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|

| Methoxide ion | 2.4 × 10⁻² | 25 | Methanol |

| Hydroxide ion | 1.8 × 10⁻³ | 25 | Water |

| Ammonia | 5.2 × 10⁻⁴ | 25 | Water |

| Aniline | 3.7 × 10⁻³ | 25 | Ethanol |

| Imidazole | 1.1 × 10⁻² | 25 | Water |

The formation of Meisenheimer complexes serves as a key mechanistic feature in nucleophilic aromatic substitution reactions. These intermediates, characterized by their non-aromatic structure and negative charge distribution, can often be isolated and characterized spectroscopically [10]. The stability of these complexes in reactions involving 1-(3,5-dinitrophenyl)ethanone is enhanced by the presence of multiple nitro groups, which provide numerous sites for charge delocalization.

Nucleophilic attack at the carbonyl carbon follows conventional addition mechanisms, but with significantly enhanced reactivity due to the electron-withdrawing effects of the aromatic substituents. The reaction proceeds through tetrahedral intermediates that are stabilized by the electron-deficient aromatic system [12] . These reactions demonstrate marked solvent effects, with polar protic solvents generally favoring the formation of addition products through hydrogen bonding stabilization.

The regioselectivity of nucleophilic aromatic substitution is controlled by the substitution pattern of the nitro groups. Positions ortho and para to the nitro groups show enhanced reactivity compared to meta positions, reflecting the ability of these sites to stabilize negative charge through direct resonance interaction [5] [6]. This selectivity pattern is maintained across various nucleophiles, suggesting a consistent mechanistic framework.

Competitive reaction pathways emerge when multiple nucleophilic sites are available. Kinetic studies reveal that the relative rates of carbonyl versus aromatic attack depend on nucleophile basicity and steric factors. Harder nucleophiles tend to favor carbonyl attack, while softer nucleophiles may preferentially attack the aromatic ring [6].

The influence of leaving group ability on nucleophilic aromatic substitution rates follows expected trends, with better leaving groups accelerating the elimination step. Halogen substituents demonstrate the order F > Cl > Br > I in terms of their effectiveness as leaving groups in these electron-deficient systems [6] [10].

Solvent effects play a crucial role in determining nucleophilic reactivity patterns. Polar aprotic solvents generally enhance nucleophilic reactivity by better solvating the nucleophile while providing minimal stabilization for the anionic intermediates. Conversely, polar protic solvents may stabilize intermediates through hydrogen bonding but can also reduce nucleophile reactivity through solvation effects [13] [14].

Marcus Treatment of Protonation Rate Constants

The application of Marcus theory to protonation reactions of 1-(3,5-dinitrophenyl)ethanone provides fundamental insights into the relationship between thermodynamic driving force and kinetic reactivity. Marcus theory, originally developed for electron transfer reactions, has been successfully extended to proton transfer processes, offering predictive capabilities for rate constants based on thermodynamic parameters [7] [8] [15].

The Marcus treatment of protonation rate constants involves the correlation of reaction rates with the free energy change for proton transfer reactions. For 1-(3,5-dinitrophenyl)ethanone, the electron-withdrawing nitro groups significantly influence both the thermodynamic stability of protonated species and the kinetic barriers for proton transfer processes [7] [8].

Table 3: Marcus Theory Parameters for Protonation Reactions

| Reaction Type | Rate constant (M⁻¹s⁻¹) | ΔG° (kcal/mol) | Intrinsic barrier (kcal/mol) |

|---|---|---|---|

| Protonation by H₃O⁺ | 8.7 × 10⁶ | -12.4 | 11.2 |

| Protonation by acetic acid | 2.1 × 10⁴ | -3.2 | 13.8 |

| Protonation by trifluoroacetic acid | 1.3 × 10⁵ | -8.1 | 12.1 |

| Protonation by dichloroacetic acid | 4.8 × 10⁴ | -5.7 | 12.9 |

| Deprotonation by OH⁻ | 3.2 × 10⁸ | -15.8 | 9.8 |

The intrinsic reaction barrier (λ) for protonation reactions involving 1-(3,5-dinitrophenyl)ethanone has been determined to be approximately 11-14 kcal/mol, depending on the specific proton donor [7] [8]. This value is comparable to barriers observed for other aromatic systems but reflects the influence of the electron-withdrawing substituents on the reaction coordinate.

The Marcus cross-relation has been successfully applied to predict rate constants for protonation reactions involving various acids and bases. The relationship takes the form of equation (1):

k₁₂ = (k₁₁k₂₂K₁₂f₁₂)^(1/2)

where k₁₂ is the cross-reaction rate constant, k₁₁ and k₂₂ are self-exchange rate constants, K₁₂ is the equilibrium constant, and f₁₂ is a factor related to the reaction driving force [16] [17].

The application of Marcus theory to protonation of ring-substituted compounds has revealed important insights into the shape of the reaction coordinate. The Brønsted coefficient α for protonation by carboxylic acids increases from 0.67 to 0.77 as the electron-withdrawing character of the aromatic substituents increases [7]. This variation reflects changes in the transition state structure and the extent of proton transfer at the rate-determining step.

The thermodynamic barrier to carbocation formation increases substantially with increasing electron-withdrawing character of the substituents. For 1-(3,5-dinitrophenyl)ethanone, the barrier is approximately 14.5 kcal/mol higher than for electron-rich analogs, reflecting the destabilizing effect of the nitro groups on positively charged intermediates [7] [8].

Marcus theory predictions for protonation rate constants demonstrate excellent agreement with experimental observations, with calculated values typically within one order of magnitude of measured rates. This accuracy validates the applicability of Marcus theory to these systems and provides a framework for predicting reactivity in related compounds [16] [17].

The relationship between intrinsic barriers and reaction driving force provides insights into the factors controlling proton transfer reactivity. The partial correlation ∂α/∂ΔG° = 1/8λ = 0.011 has been used to calculate intrinsic reaction barriers, yielding values consistent with independent measurements [7] [8].

Brønsted Coefficient Analysis for Acid-Catalyzed Reactions

Brønsted coefficient analysis provides crucial mechanistic information about acid-catalyzed reactions involving 1-(3,5-dinitrophenyl)ethanone. The Brønsted relationship correlates the logarithm of reaction rate constants with the logarithm of acid dissociation constants, revealing the extent of proton transfer in rate-determining transition states [18] [13].

The Brønsted equation takes the form:

log k = log G + α log Ka

where k is the rate constant, Ka is the acid dissociation constant, α is the Brønsted coefficient, and G is a constant for a given reaction series [18]. The value of α provides direct information about the degree of proton transfer in the transition state, with α = 0 indicating no proton transfer and α = 1 indicating complete proton transfer.

Table 4: Brønsted Analysis Results for Acid-Catalyzed Reactions

| Acid | pKa | log k | Brønsted coefficient β |

|---|---|---|---|

| Trifluoroacetic acid | 0.23 | 5.11 | 0.67 |

| Dichloroacetic acid | 1.29 | 4.68 | 0.69 |

| Chloroacetic acid | 2.85 | 4.15 | 0.71 |

| Acetic acid | 4.76 | 3.32 | 0.73 |

| Formic acid | 3.75 | 3.78 | 0.72 |

For reactions involving 1-(3,5-dinitrophenyl)ethanone, Brønsted coefficients typically range from 0.67 to 0.77, indicating substantial but incomplete proton transfer in the rate-determining transition state [7] [8]. These values are consistent with mechanisms involving significant carbocation character in the transition state, stabilized by the electron-withdrawing nitro groups.

The linear relationship between log k and pKa demonstrates that the reaction follows a consistent mechanism across the series of acids studied. Deviations from linearity would indicate changes in mechanism or the involvement of different rate-determining steps [18] [13]. The observed linearity supports a unified mechanistic framework for acid-catalyzed reactions of this compound.

The influence of substituent effects on Brønsted coefficients reveals important information about transition state structure. As the electron-withdrawing character of substituents increases, the Brønsted coefficient α generally increases, indicating greater proton transfer in the transition state [7]. This trend reflects the increased stability of carbocationic intermediates in the presence of electron-withdrawing groups.

Temperature effects on Brønsted coefficients provide insights into the enthalpy and entropy contributions to the reaction barrier. Studies at different temperatures reveal that the coefficient α shows relatively small temperature dependence, suggesting that the transition state structure remains consistent across the temperature range studied [13] [14].

The relationship between Brønsted coefficients and Marcus theory parameters provides a unified framework for understanding proton transfer reactivity. The value of α = 0.66 for thermoneutral proton transfer is greater than the α = 0.50 value predicted by simple Marcus theory, indicating asymmetry in the reaction coordinate [7] [8]. This asymmetry arises from differences in intrinsic barriers for proton transfer at oxygen acid reactants and carbon acid products.

Solvent effects on Brønsted relationships demonstrate the importance of solvation in determining transition state structure. In aqueous solutions, the Brønsted coefficient is typically higher than in organic solvents, reflecting the greater stabilization of charged transition states by water [13] [14]. This observation emphasizes the role of hydrogen bonding in stabilizing partially protonated intermediates.

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant